molecular formula C6H8N2O3 B1521576 2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 1094269-98-3

2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No. B1521576
CAS RN: 1094269-98-3
M. Wt: 156.14 g/mol
InChI Key: CDTCEMOVQWPDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” has been reported in the literature . For instance, imidazole was first synthesized from glyoxal and ammonia . Pyrazole derivatives have been synthesized from the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide .

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. The presence of the pyrazole moiety in compounds has been associated with significant antitumor activity. Research indicates that certain pyrazole derivatives can act on cancer biotargets, such as inosine monophosphate dehydrogenase (IMPDH), tumor necrosis factor (TNF-α), and apoptosis inducers . This suggests that “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” could potentially be explored for its efficacy against various cancer cell lines.

Antimicrobial and Antibacterial Properties

Imidazole and pyrazole compounds are known to exhibit a broad range of chemical and biological properties, including antibacterial and antimycobacterial activities . The structural similarity of the compound to these classes suggests it may also possess antimicrobial properties, which could be valuable in the development of new antibiotics.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are reported to have anti-inflammatory and analgesic effects. This is particularly relevant in the context of chronic inflammatory diseases and pain management. The compound’s potential to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Antiviral Applications

The pyrazole ring is a common feature in several antiviral agents. Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” could be a candidate for the synthesis of novel antiviral medications .

Antitubercular Potential

Compounds containing the pyrazole ring have shown potent antitubercular activity against Mycobacterium tuberculosis. This opens up possibilities for the compound to be used in the treatment of tuberculosis, which remains a significant global health challenge .

Antileishmanial and Antimalarial Evaluation

Molecular docking studies have justified the use of certain pyrazole derivatives as effective antileishmanial agents. Additionally, some derivatives have shown inhibition effects against Plasmodium berghei, suggesting potential antimalarial applications . This indicates that “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” could be explored for its efficacy in treating leishmaniasis and malaria.

Mechanism of Action

properties

IUPAC Name

2-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(9)2-4(7-8)3-6(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCEMOVQWPDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 5
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

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